4-Chlorothieno[3,4-D]pyrimidine
Description
Overview of Thienopyrimidine Isomers: Thieno[2,3-d]pyrimidine (B153573), Thieno[3,2-d]pyrimidine (B1254671), and Thieno[3,4-d]pyrimidine (B1628787)
The fusion of the thiophene (B33073) and pyrimidine (B1678525) rings can occur in three distinct ways, leading to the formation of three structural isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. nih.govnih.gov Each isomer possesses a unique spatial arrangement of atoms, which in turn influences its chemical reactivity and biological properties. nih.gov The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers have been extensively studied, leading to the development of numerous derivatives with significant pharmacological potential. nih.govresearchgate.net The thieno[3,4-d]pyrimidine isomer, while also showing promise, has been explored to a lesser extent. nih.govrsc.org
| Isomer | Chemical Structure |
|---|---|
| Thieno[2,3-d]pyrimidine | |
| Thieno[3,2-d]pyrimidine | |
| Thieno[3,4-d]pyrimidine |
Structural Analogy to Purine (B94841) Bases and Bioisosteric Considerations
The significant interest in thienopyrimidines stems from their structural resemblance to purine bases, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.govsci-hub.seresearchgate.net This structural analogy allows thienopyrimidine derivatives to act as bioisosteres of purines, meaning they can interact with the same biological targets, such as enzymes and receptors, often with modified or improved effects. researchgate.netresearchgate.net This bioisosteric relationship makes them potential antimetabolites for nucleic acid synthesis, a key target in cancer chemotherapy. researchgate.netresearchgate.net The replacement of a benzene (B151609) ring in purines with a thiophene ring in thienopyrimidines can alter the molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced pharmacological properties. nih.govresearchgate.net
Significance of the Thienopyrimidine Core as a Privileged Heterocyclic System in Medicinal Chemistry
The thienopyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. researchgate.netnih.gov The versatility of the thienopyrimidine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile. researchgate.net This has led to the discovery of thienopyrimidine derivatives with a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system protective effects. researchgate.netsci-hub.se Numerous commercially available drugs, such as pictilisib, relugolix, and olmutinib, incorporate the thienopyrimidine ring system, highlighting its importance in drug discovery. researchgate.netresearchgate.net
Contextualizing 4-Chlorothieno[3,4-D]pyrimidine within Thienopyrimidine Chemistry
Within the family of thienopyrimidines, this compound is a key intermediate for the synthesis of a variety of derivatives. The chlorine atom at the 4-position is a reactive site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, providing a straightforward method to generate libraries of diverse thieno[3,4-d]pyrimidine analogues for biological screening. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione, a derivative, has shown potential as a photosensitizer in cancer therapy. rsc.org The strategic placement of the chloro group on the less-explored thieno[3,4-d]pyrimidine scaffold makes it a valuable building block for the development of novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
4-chlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h1-3H |
InChI Key |
LNZNJBWUAWDKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)N=CN=C2Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 4 Chlorothieno 3,4 D Pyrimidine
Nucleophilic Substitution Reactions at the C-4 Position
The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of this scaffold.
Amination Reactions with Various Nitrogen-Containing Nucleophiles (e.g., Amines, Morpholine)
The displacement of the C-4 chloro group by nitrogen nucleophiles is a widely employed strategy to synthesize a diverse array of 4-amino-thieno[3,4-d]pyrimidine derivatives. This reaction is typically performed by treating 4-chlorothieno[3,4-d]pyrimidine with a primary or secondary amine.
For instance, reactions with various amines, including aliphatic and benzylic amines, have been successfully carried out. nih.govpreprints.org The use of weakly basic or thermal conditions is suitable for these types of amines, often requiring an excess of the amine or a co-base to neutralize the hydrochloric acid generated during the reaction. nih.gov
Morpholine (B109124), a cyclic secondary amine, readily reacts with this compound derivatives to yield the corresponding 4-morpholinylthieno[3,4-d]pyrimidine. chemicalbook.comnih.govnih.gov This reaction is a common method for introducing the morpholine moiety, a prevalent group in many pharmaceutical agents due to its favorable physicochemical properties. The ether oxygen in morpholine withdraws electron density from the nitrogen, making it less nucleophilic than other secondary amines like piperidine. atamankimya.com
The reaction with aniline (B41778) and its derivatives has also been extensively studied. nih.govacs.org These reactions often proceed well in various solvents, including water, which offers a more sustainable and cost-effective alternative to organic solvents. nih.govacs.org
Table 1: Examples of Amination Reactions
| Nucleophile | Product | Reference(s) |
|---|---|---|
| Aniline | 4-Phenylamino-thieno[3,4-d]pyrimidine | nih.gov |
| Morpholine | 4-Morpholinyl-thieno[3,4-d]pyrimidine | chemicalbook.comnih.govnih.gov |
| L-Phenylalanine | (S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid | researchgate.net |
| N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | mdpi.com |
Influence of Reaction Conditions on Selectivity and Yield in Nucleophilic Substitutions
The outcome of nucleophilic substitution reactions on the this compound core is significantly influenced by the reaction conditions. Factors such as the solvent, temperature, and the presence of a catalyst or base can dictate the selectivity and yield of the desired product. nih.govresearchgate.net
In the case of di-substituted pyrimidines, such as 2,4-dichloropyrimidines, the regioselectivity of the substitution is a critical consideration. wuxiapptec.comstackexchange.com Generally, nucleophilic attack is favored at the C-4 position over the C-2 position. stackexchange.commdpi.com This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C-4 compared to C-2. stackexchange.com
However, the nature of the nucleophile and the reaction conditions can alter this selectivity. For instance, acid-catalyzed amination reactions in water have been shown to be effective, but the amount of acid must be carefully controlled to minimize competing solvolysis (hydrolysis) of the chloro group. nih.govacs.org Studies have shown that a higher rate of amination can be achieved in water compared to organic solvents like ethanol (B145695) or DMF. nih.govacs.org The reactivity of different heterocyclic chlorides in amination reactions follows the general trend: quinazoline (B50416) > thienopyrimidine > purine (B94841) > pyrrolopyrimidine. nih.gov
Carbon-Carbon Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl and alkynyl groups onto the thieno[3,4-d]pyrimidine (B1628787) scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Arylation and Alkynylation
The Suzuki-Miyaura coupling is a versatile method for the arylation of this compound. This reaction involves the coupling of the chloro-substituted thienopyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve good yields. researchgate.netmdpi.com For example, using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) has been shown to be effective. researchgate.net
The Sonogashira coupling enables the introduction of alkynyl groups at the C-4 position. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with the aryl halide (this compound) using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgyoutube.com The reactivity of the halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl. youtube.com
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product | Reference(s) |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Aryl-thieno[3,4-d]pyrimidine | researchgate.netmdpi.com |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | 4-Alkynyl-thieno[3,4-d]pyrimidine | wikipedia.orglibretexts.orgresearchgate.net |
Aluminum Chloride-Induced (Hetero)arylation of the Thienopyrimidine Ring
An alternative to palladium-catalyzed methods is the aluminum chloride (AlCl₃)-induced (hetero)arylation of the thienopyrimidine ring. This method facilitates a C-C bond-forming reaction between 4-chlorothieno[2,3-d]pyrimidines and (hetero)arenes. researchgate.net This single-step methodology provides a direct route to 4-(hetero)aryl substituted thieno[2,3-d]pyrimidines using readily available starting materials. researchgate.net For example, the reaction of 4-chlorothieno[2,3-d]pyrimidine (B15048) with resorcinol (B1680541) in the presence of AlCl₃ in dichloromethane (B109758) at room temperature affords the desired 4-aryl substituted product in good yield. researchgate.net
Other Directed Functionalization and Derivatization Approaches
Beyond the primary reactions at the C-4 position, other functionalization strategies have been explored to modify the thienopyrimidine core. Direct C-H arylation of the thiophene (B33073) ring has been investigated, though with limited success on the 4-chlorothieno[3,2-d]pyrimidine (B95853) starting material. mdpi.com Strategies involving the initial substitution of the chloro group with an amine followed by palladium-catalyzed direct C-H activation on the thiophene moiety have proven more fruitful for synthesizing 2-aryl-thieno[3,2-d]pyrimidine derivatives. mdpi.com
Furthermore, the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives can be achieved through the cyclocondensation of appropriately substituted 2-aminothiophene precursors. mdpi.comnih.govijacskros.com These methods allow for the introduction of diverse substituents at various positions of the thienopyrimidine ring system, expanding the chemical space for drug discovery and development.
Structural Elucidation and Spectroscopic Characterization of 4 Chlorothieno 3,4 D Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals details about the carbon skeleton.
The ¹³C-NMR spectra provide complementary data. In a derivative of thieno[2,3-d]pyrimidine (B153573), the carbons of the thiophene (B33073) ring resonate at approximately δ 112.01, 126.32, 130.67, and 151.43 ppm. nih.gov For the hybrid molecule 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, the pyrimidine (B1678525) carbons of the thieno[3,2-d]pyrimidine (B1254671) moiety are found at δ 163.3 and 157.0 ppm. mdpi.com These values are crucial for confirming the fused-ring structure.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine mdpi.com | ¹H | 9.95, 9.38, 9.21 | s (pyrimidine H) |
| ¹H | 8.61, 7.74 | d (J = 5.8 Hz, thiophene H) | |
| ¹³C | 163.3, 157.0 | Pyrimidine C | |
| N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine scielo.br | ¹H | 8.33 | s (pyrimidine H) |
| ¹³C | 166.4, 156.4, 155.8, 153.0 | Aromatic C | |
| 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo mdpi.comnih.govthieno[2,3-d]pyrimidine-2,4-dione nih.gov | ¹H | 10.27 | br. s (NH) |
| ¹H | 7.41, 7.23 | d (J = 8.8 Hz) | |
| ¹H | 5.09 | s (NCH₂) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For the thienopyrimidine core, characteristic peaks confirm its structure. In various thieno[2,3-d]pyrimidine derivatives, strong absorptions corresponding to C=O groups are observed in the range of 1650-1724 cm⁻¹. nih.gov The C=S stretching vibration in thioxo-derivatives appears around 1218 cm⁻¹, and the N-H stretching of the pyrimidine ring can be seen near 3232-3413 cm⁻¹. nih.gov For amine-substituted thieno[2,3-d]pyrimidines, N-H stretching bands are prominent, often appearing around 3436 cm⁻¹. scielo.br The aromatic C=N and C=C stretching vibrations within the fused heterocyclic system typically appear in the 1500-1600 cm⁻¹ region. scielo.brnih.gov For 4-chlorothieno[3,4-d]pyrimidine, one would expect to see characteristic absorptions for the C-Cl bond, typically in the 800-600 cm⁻¹ region, in addition to the core aromatic ring vibrations.
| Compound | Functional Group | Absorption (ν, cm⁻¹) |
| 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo mdpi.comnih.govthieno[2,3-d]pyrimidine-2,4-dione nih.gov | N-H | 3232 |
| C=O | 1724, 1660 | |
| Monopotassium salt of 3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo mdpi.comnih.govthieno[2,3-d]-pyrimidin-4-one nih.gov | C=O | 1705 |
| C=S | 1218 | |
| N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine scielo.br | N-H | 3436 |
| C=N / C=C | 1596, 1559, 1501 | |
| Cyclopenta mdpi.comnih.govthieno[2,3-d] mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidinone derivative (Compound 4) nih.gov | N-H | 3309 |
| C=O | 1670 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₃ClN₂S, giving it a monoisotopic mass of approximately 169.97 Da. nih.gov
| Compound | Adduct | Predicted m/z |
| 4-Chlorothieno[3,2-d]pyrimidine (B95853) uni.lu | [M+H]⁺ | 170.97783 |
| [M+Na]⁺ | 192.95977 | |
| [M-H]⁻ | 168.96327 | |
| [M]⁺ | 169.97000 | |
| 4-Chlorothieno[2,3-d]pyrimidine (B15048) uni.lu | [M+H]⁺ | 170.97783 |
| [M+Na]⁺ | 192.95977 | |
| [M-H]⁻ | 168.96327 | |
| [M]⁺ | 169.97000 |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density in its crystalline form, revealing precise bond lengths, bond angles, and three-dimensional conformation.
While the crystal structure for this compound itself is not described in the surveyed literature, data for closely related analogues are available. A new fluorescent ribonucleoside alphabet derived from a methylthieno[3,4-d]pyrimidine core has been characterized using X-ray crystallography, confirming the geometry of the thieno[3,4-d]pyrimidine (B1628787) nucleus. researchgate.net Similarly, studies on isothiazolo[3,4-d]pyrimidine (B576739) analogs, which are bioisosteres, have also been confirmed by X-ray crystal structures. researchgate.net In a detailed study of a hydrazone derivative of thieno[2,3-d]pyrimidine, the compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Such analyses are crucial for confirming the regiochemistry of substituents on the heterocyclic core, an aspect that can be ambiguous with other spectroscopic methods alone.
| Compound | Crystal System | Space Group | Key Lattice Parameters |
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide mdpi.com | Triclinic | P-1 | a = 5.5257 Å, b = 10.9956 Å, c = 15.4836 Å, α = 95.881°, β = 100.164°, γ = 92.139° |
| Pyrazolo[3,4-d]pyrimidine derivative (P1) mdpi.com | - | - | The pyrazolopyrimidine unit is slightly non-planar with a dihedral angle of 1.22° between rings. |
| Pyrazolo[3,4-d]pyrimidine derivative (P2) mdpi.com | - | - | The pyrazolopyrimidine moiety is planar to within 0.0194 Å. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is compared against the calculated theoretical values based on the compound's empirical formula to verify its purity and confirm its composition.
For the molecular formula C₆H₃ClN₂S (this compound), the theoretical elemental composition would be approximately C: 42.24%, H: 1.77%, Cl: 20.78%, N: 16.42%, and S: 18.79%. Experimental validation for derivatives confirms their successful synthesis. For example, a thieno[2,3-d]pyrimidine derivative with the formula C₁₆H₁₁N₅O₃S had calculated values of C, 54.39%; H, 3.14%; N, 19.82%; S, 9.07%. The experimentally found values were C, 54.38%; H, 3.12%; N, 19.82%; S, 9.09%, which are in excellent agreement and confirm the structure. nih.gov
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |
| Thieno[2,3-d] mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative (Compound 8) nih.gov | C₁₆H₁₁N₅O₃S | C | 54.39 | 54.38 |
| H | 3.14 | 3.12 | ||
| N | 19.82 | 19.82 | ||
| S | 9.07 | 9.09 | ||
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide mdpi.com | C₂₁H₁₆N₄O₄S | C | 59.99 | 60.08 |
| H | 3.84 | 3.81 | ||
| N | 13.33 | 13.23 | ||
| S | 7.63 | 7.69 |
Computational Chemistry Investigations of 4 Chlorothieno 3,4 D Pyrimidine and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for predicting the properties of molecular systems. For 4-Chlorothieno[3,4-d]pyrimidine and its derivatives, DFT calculations offer insights into their fundamental chemical nature.
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thieno[3,2-d]pyrimidine (B1254671) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), have been employed to obtain optimized geometric parameters such as bond lengths and bond angles. tandfonline.com These calculated values are often compared with experimental data from X-ray diffraction to validate the computational method. tandfonline.com
Vibrational frequency analysis is subsequently performed on the optimized geometry. nih.gov The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov The calculated vibrational spectra can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to corresponding functional groups within the molecule. researchgate.net For instance, in a study on a dihydropyrimidin-2(1H)-one derivative, the calculated vibrational frequencies showed good correlation with the experimental data.
Table 1: Selected Optimized Geometrical Parameters for a Thienopyrimidine Analog
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-N2 | 1.3747 | |
| C3-N2 | 1.3897 | |
| C-C (thiophene) | 1.37 - 1.42 | |
| C-N (pyrimidine) | 1.32 - 1.38 | |
| N-C-N | 115 - 120 | |
| C-S-C | 91 - 93 |
Note: Data is illustrative and based on typical values found in related pyrimidine (B1678525) derivative studies. irjweb.com
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. nih.gov
For various thienopyrimidine and pyrimidine analogs, HOMO and LUMO energies have been calculated using DFT. tandfonline.comresearchgate.net These calculations help in understanding the charge transfer characteristics within the molecule. tandfonline.com A smaller HOMO-LUMO gap is associated with greater polarizability and a higher propensity to engage in chemical reactions. nih.gov
Table 2: Frontier Molecular Orbital Energies for a Pyrimidine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2613 |
| ELUMO | -0.8844 |
| Energy Gap (ΔE) | 5.3769 |
Note: The presented data is for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine. irjweb.com
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.com The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. Typically, red regions indicate negative potential, associated with nucleophilic reactivity (electron-rich areas), while blue regions signify positive potential, indicating electrophilic reactivity (electron-poor areas). Green areas represent neutral potential.
MEP analysis has been performed on thieno[3,2-d]pyrimidine derivatives to identify sites prone to hydrogen bonding and other intermolecular interactions. tandfonline.com This analysis is instrumental in understanding how the molecule might interact with biological targets. rsc.org
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
Hirshfeld surface analysis is a powerful computational method used to investigate and quantify intermolecular interactions within a crystal structure. erciyes.edu.trnih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, the Hirshfeld surface provides a visual representation of these interactions.
The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red. nih.govnih.gov This allows for the identification of significant interactions like hydrogen bonds.
Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted 1,2-Oxazole
| Interaction Type | Contribution (%) |
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| H···O/O···H | 8.2 |
| H···N/N···H | 5.1 |
Note: Data is for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.gov
Molecular Docking Simulations for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govrsc.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For thienopyrimidine and related heterocyclic systems, molecular docking studies have been conducted to evaluate their binding affinity and interaction modes with various biological targets. tandfonline.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. rsc.org For instance, docking studies on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide suggested its potential to inhibit the protein with PDB ID: 3D15. tandfonline.com Similarly, derivatives of pyrazolo[3,4-d]pyrimidine have been studied as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). rsc.org The results of docking studies, often expressed as a binding energy or score, help in ranking compounds and guiding the design of more potent inhibitors. researchgate.net
Academic Research on Biological Activity and Structure Activity Relationships Sar of Thienopyrimidine Analogs
Broad Spectrum of Pharmacological Potential within the Thienopyrimidine Class
Thienopyrimidine derivatives have demonstrated a wide range of biological activities, establishing them as a versatile scaffold in drug discovery. nih.govnih.gov Their structural resemblance to endogenous purines allows them to function as potential antimetabolites for nucleic acids, contributing to their diverse pharmacological profile. researchgate.nettandfonline.com
The extensive research into this class of compounds has revealed a multitude of therapeutic possibilities. nih.govsyr.edu The core thienopyrimidine structure can be readily modified, allowing for the synthesis of large libraries of analogs with varied substitution patterns. nih.gov This chemical tractability has enabled the exploration of structure-activity relationships (SAR), leading to the identification of compounds with potent and selective activities. nih.govnih.gov
The pharmacological potential of thienopyrimidines extends across various therapeutic areas, including but not limited to:
Anticancer: This is one of the most extensively studied areas, with numerous derivatives showing potent activity against various cancer types. nih.govnih.gov
Anti-infective: Thienopyrimidines have shown promise as antibacterial, antifungal, antiviral, and antiparasitic agents. nih.gov
Anti-inflammatory: Several derivatives have demonstrated significant anti-inflammatory properties. tandfonline.comnih.gov
Central Nervous System (CNS) Protection: Some thienopyrimidine analogs have exhibited neuroprotective effects. nih.gov
The development of thienopyrimidine-based compounds continues to be an active area of research, with some derivatives entering clinical trials and even reaching the market, underscoring their therapeutic relevance. nih.gov
Investigations into Target-Specific Inhibition Mechanisms
The diverse biological effects of thienopyrimidine analogs are rooted in their ability to interact with and inhibit specific molecular targets, primarily enzymes and signaling pathways crucial for cellular function and disease progression.
Kinase Inhibition
Kinases are a major class of enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Thienopyrimidine derivatives have emerged as a significant class of kinase inhibitors. syr.edunih.gov
PI3K, PI3Kα, and the PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. acs.orgmdpi.com Several thienopyrimidine derivatives have been developed as potent and selective inhibitors of PI3K, with some showing nanomolar inhibitory potency against PI3Kα. acs.orgacs.orgnih.gov These compounds often exhibit good selectivity for PI3K over the mammalian target of rapamycin (B549165) (mTOR). acs.orgnih.gov For instance, the thienopyrimidine derivative GDC-0941 was the first PI3K inhibitor to enter clinical trials. mdpi.com
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.govnih.gov Thienopyrimidine-based compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs). nih.govtandfonline.com Compound 7a , a thieno[2,3-d]pyrimidine (B153573) derivative, has shown significant inhibitory activity against both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in tumor cell migration, invasion, and proliferation. A series of thieno[2,3-d]pyrimidines were synthesized and evaluated for their ability to inhibit c-Met. One compound, 6b , demonstrated potent inhibition with an IC50 of 35.7 nM and high selectivity for the c-Met family over other kinases. nih.gov
PDK1: 3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a key component of the PI3K signaling pathway. nih.gov Through fragment-based screening, novel 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds were identified as having low micromolar inhibitory activity against PDK1. nih.gov
Other Kinases: The inhibitory activity of thienopyrimidines extends to a range of other kinases, including Hck, Abl, c-Src, and Tie-2. The broad kinase inhibitory profile of this scaffold highlights its potential for developing multi-targeted or selective kinase inhibitors for various therapeutic applications.
Inhibition of Other Enzymes and Cellular Signaling Pathways
Beyond kinases, thienopyrimidine analogs have been shown to modulate other critical cellular processes.
DNA Synthesis: As structural analogs of purines, thienopyrimidines can act as antimetabolites, interfering with nucleic acid synthesis. researchgate.net This mechanism contributes to their anticancer effects.
Tumor Necrosis Factor Alpha (TNF-α) and Nitric Oxide (NO): Some thienopyrimidine derivatives have been investigated for their ability to inhibit the production of pro-inflammatory mediators like TNF-α and nitric oxide, suggesting their potential as anti-inflammatory agents.
NF-κB: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Certain thienopyrimidine compounds have been found to inhibit the NF-κB signaling pathway, further supporting their anti-inflammatory and anticancer potential.
Cell-Based Biological Studies
The therapeutic potential of thienopyrimidine analogs has been extensively validated through in vitro studies using various cancer cell lines. These studies provide crucial insights into their antiproliferative and cytotoxic effects, as well as their mechanisms of action at the cellular level.
Antiproliferative and Cytotoxic Activity in Diverse Cancer Cell Lines
Thienopyrimidine derivatives have demonstrated significant antiproliferative and cytotoxic activity against a wide range of cancer cell lines. nih.govnih.govmdpi.comresearchgate.net
For example, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antiproliferative activity. nih.gov Compounds 3 and 13 showed remarkable activity against MDA-MB-231 breast cancer and HT-29 colon cancer cell lines, with IC50 values in the micromolar range. nih.gov Another study identified compound 6j , a thieno[2,3-d]pyrimidine derivative, as being efficacious in colon, brain, and ovarian cancer cell lines with IC50 values ranging from 0.6 to 1.2 µM. nih.gov
Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also been evaluated. nih.gov Compound 2 from this series exhibited the best antiproliferative effect against the MCF-7 breast cancer cell line with an IC50 of 0.013 µM. nih.gov Furthermore, some thienopyrimidine derivatives have shown selective activity. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was particularly effective against the MDA-MB-435 melanoma cell line. mdpi.com
A series of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines were evaluated for c-Met inhibition, with compound 6b showing a high inhibitory effect on cell proliferation in BaF3-TPR-Met cells. nih.gov Additionally, thienopyrimidine derivatives have shown activity against B-cell lymphoma cell lines. nih.gov Compound 6 from a series of PI3Kδ inhibitors demonstrated antiproliferative activity in the low micromolar range against several B-cell lymphoma cell lines. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| 3 | MDA-MB-231 (Breast) | 40.68 µM | nih.gov |
| 3 | HT-29 (Colon) | 49.22 µM | nih.gov |
| 13 | MDA-MB-231 (Breast) | 34.04 µM | nih.gov |
| 13 | HT-29 (Colon) | 45.62 µM | nih.gov |
| 6j | HCT116 (Colon) | 0.6-1.2 µM | nih.gov |
| 6j | HCT15 (Colon) | 0.6-1.2 µM | nih.gov |
| 6j | LN-229 (Brain) | 0.6-1.2 µM | nih.gov |
| 6j | GBM-10 (Brain) | 0.6-1.2 µM | nih.gov |
| 6j | A2780 (Ovarian) | 0.6-1.2 µM | nih.gov |
| 6j | OV2008 (Ovarian) | 0.6-1.2 µM | nih.gov |
| 2 | MCF-7 (Breast) | 0.013 µM | nih.gov |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | mdpi.com |
| 6b | BaF3-TPR-Met | Potent Inhibition | nih.gov |
| 6 | B-cell lymphoma cell lines | Low micromolar range | nih.gov |
Studies on Cell Cycle Modulation and Apoptosis Induction
A key mechanism through which thienopyrimidine analogs exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death). mdpi.comnih.gov
Several studies have demonstrated the ability of thienopyrimidine derivatives to cause cell cycle arrest at different phases. For instance, compound 7a , an EGFR inhibitor, was found to arrest the growth of HepG2 cells in the S and G2/M phases. nih.gov Similarly, a potent PI3Kδ inhibitor, compound 6 , caused cell cycle arrest in Pfeiffer and SU-DHL-6 cells. nih.gov
In addition to cell cycle arrest, many thienopyrimidine derivatives are potent inducers of apoptosis. nih.govnih.gov Compound 6j was shown to induce apoptosis in HCT116 and OV2008 cells. nih.gov In A2780 ovarian cancer cells, apoptosis was the predominant mechanism of cell death induced by this compound. nih.gov Furthermore, some thienopyrimidine derivatives have been shown to induce apoptosis even in cancer cell lines with mutations that confer resistance to other therapies, such as KRAS and BRAF mutations in colorectal cancer. nih.gov
| Compound | Effect | Cell Line | Reference |
| 7a | Cell cycle arrest (S and G2/M phases) | HepG2 | nih.gov |
| 6 | Cell cycle arrest | Pfeiffer, SU-DHL-6 | nih.gov |
| 6j | Apoptosis induction | HCT116, OV2008, A2780 | nih.gov |
| 5b, 6b, 6d | Pro-apoptotic effect | HCT116, HT29 (KRAS/BRAF mutated) | nih.gov |
Structure-Activity Relationship (SAR) Investigations of Thienopyrimidine Derivatives
The biological profile of thienopyrimidine analogs can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The substitution pattern at positions 2, 4, and 6 has been a primary focus of SAR studies to enhance potency and selectivity.
Systematic modifications at the 2, 4, and 6-positions of the thienopyrimidine ring have yielded crucial insights into their biological activities.
Position 2 Substitutions: The nature of the substituent at the 2-position significantly impacts the biological activity. For instance, in a series of thieno[2,3-d]pyrimidines evaluated for anticancer activity, the introduction of an amino group at position 2 was found to be important. nih.gov Specifically, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated notable cytotoxic activity against a melanoma cell line. mdpi.com Further studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed that these compounds exhibit anti-proliferative properties against breast cancer cell lines. nih.gov
Position 4 Substitutions: The 4-position of the thienopyrimidine scaffold is a key site for modification to modulate biological effects. The introduction of various amino groups at this position has been extensively explored. For example, 4-substituted-aminothieno[2,3-d]pyrimidine derivatives have been synthesized and identified as promising cytotoxic leads. nih.gov In the context of antimalarial agents, SAR studies on thieno[3,2-d]pyrimidines demonstrated that an amine function at position 4 is influential. nih.gov The nature of the substituent on this amino group can drastically alter activity. For instance, in a series of PI3Kδ inhibitors, the introduction of cyclic amino groups at the C4-position of a thienopyridine ring, a related scaffold, improved activity. nih.govnih.gov Specifically, N-phenyl-homopiperazine derivatives were found to be potent enhancers of alkaline phosphatase (ALPase) activity, an indicator of osteoblastic differentiation. nih.gov
Position 6 Substitutions: Modifications at the 6-position have also proven to be critical for biological potency. In the development of antimalarial thieno[3,2-d]pyrimidines, a phenyl group at position 6 was found to be essential for activity. nih.gov The substitution pattern on this phenyl ring further refines the potency, with electron-withdrawing groups being well-tolerated. nih.gov For example, certain para- or meta-monosubstituted and meta-meta- or para-ortho-disubstituted phenyl derivatives were found to be significantly more potent than the reference drug chloroquine. nih.gov
The following table summarizes the influence of substituents at various positions on the biological activity of thienopyrimidine derivatives based on published research findings.
| Position | Substituent Type | Resulting Biological Activity | Reference Compound Example |
| 2 | Benzylamino | Anticancer (Melanoma) | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
| 4 | Substituted Amino Groups | Cytotoxic Leads | 4-substituted-aminothieno[2,3-d]pyrimidines |
| 4 | Amine Function | Antimalarial | Thieno[3,2-d]pyrimidine (B1254671) derivatives |
| 6 | Phenyl Group | Essential for Antimalarial Activity | 6-phenyl-thieno[3,2-d]pyrimidine derivatives |
| 6 | Substituted Phenyl (electron-withdrawing groups) | Enhanced Antimalarial Potency | para- or meta-monosubstituted phenyl derivatives |
The development of potent and selective thienopyrimidine-based therapeutic agents relies heavily on rational design strategies, which often involve computational modeling and scaffold hopping approaches.
Structure-Based Design: A common strategy involves utilizing the known three-dimensional structure of a biological target to design inhibitors that fit precisely into the active site. For instance, a structure-based design approach was used to develop thieno[2,3-d]pyrimidine compounds as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. researchgate.net By grafting different phenoxy moieties onto the C-4 position of the thienopyrimidine core, researchers were able to synthesize compounds with moderate to excellent anticancer activity. researchgate.net
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a different, isosteric ring system to discover novel chemotypes with improved properties. A series of thienopyrimidine derivatives were developed as potent and selective PI3Kδ inhibitors using a scaffold hopping design strategy. nih.gov This approach led to the discovery of a compound with nanomolar potency and a favorable selectivity profile against other PI3K isoforms. nih.gov
Computational Modeling: Computational tools such as 3D-QSAR (Quantitative Structure-Activity Relationship) analysis are employed to understand the pharmacophoric features required for biological activity and to predict the potency of new analogs. rsc.org Docking studies are also used to investigate the binding modes of thienopyrimidine derivatives within the active site of their target proteins, providing insights for further optimization. nih.govnih.gov For example, docking studies of novel thienopyrimidine derivatives containing a pyrazole (B372694) structure helped to rationalize their inhibitory activity against PI3Kα. nih.gov
The table below outlines various rational design strategies and their application in the optimization of thienopyrimidine derivatives.
| Design Strategy | Application | Outcome | Example |
| Structure-Based Design | Dual EGFR/VEGFR-2 Inhibition | Development of potent anticancer agents | Grafting phenoxy moieties at C-4 of the thienopyrimidine core |
| Scaffold Hopping | PI3Kδ Inhibition | Discovery of novel, selective inhibitors for B-cell malignancies | Replacing the core of a known inhibitor with a thienopyrimidine scaffold |
| Computational Modeling (3D-QSAR, Docking) | PI3Kα Inhibition, PDE7 Inhibition | Elucidation of pharmacophore features and prediction of potency | Investigating the binding of thienopyrimidine-pyrazole hybrids to PI3Kα |
Through these systematic SAR investigations and rational design approaches, the thienopyrimidine scaffold continues to be a valuable template for the discovery of new and effective therapeutic agents. The insights gained from these studies are crucial for the future development of drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Advanced Applications in Chemical and Biological Research
Utility as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis
The pyrimidine (B1678525) nucleus is a core component in numerous biologically significant compounds, which drives interest in functionalized pyrimidine building blocks for synthetic chemistry. thieme.de Chlorinated pyrimidines, such as 4-Chlorothieno[3,4-d]pyrimidine, serve as valuable intermediates for the synthesis of a wide array of substituted derivatives. thieme.de The chlorine atom at the 4-position is a labile leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, enabling the systematic modification of the core structure to create libraries of new compounds.
While specific synthetic procedures for this compound are not as extensively documented as its isomers, the general principles of pyrimidine chemistry apply. For instance, related 4-chloropyrimidine (B154816) compounds readily undergo reactions such as:
Amination: Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, can replace the chloro group with various amines to produce aminothienopyrimidine derivatives.
Hydrolysis: Reaction with water can yield hydroxylated derivatives, which can serve as intermediates for further functionalization.
This synthetic accessibility makes chlorinated thienopyrimidines crucial starting materials for developing complex molecular architectures for various scientific applications.
Development of Chemical Probes for Investigating Biological Systems and Processes
The thieno[3,4-d]pyrimidine (B1628787) scaffold has proven to be an exceptional platform for the design of chemical probes, particularly those that are fluorescent. These probes are instrumental in studying the structure, dynamics, and interactions of biomolecules.
A key application is in the creation of fluorescent nucleoside analogues. researchgate.netresearchgate.net Researchers have developed a complete, visibly emissive RNA alphabet (containing analogues for adenine (B156593), guanine, uracil, and cytosine) where each fluorescent base is derived from the thieno[3,4-d]pyrimidine core. researchgate.net These analogues are both isosteric (similar in size) and largely isofunctional to natural purine (B94841) nucleosides, meaning they can be incorporated into DNA and RNA strands with minimal structural disruption. researchgate.net This allows for the direct observation of nucleic acid dynamics and their interactions with proteins and other molecules. researchgate.net
Furthermore, derivatives of this scaffold have been developed for other probing applications.
Photosensitizers: A thieno[3,4-d]pyrimidin-4(3H)-thione, created by thionating a thieno[3,4-d]pyrimidin-4(1H)-one fluorescent probe, acts as a highly efficient photosensitizer. rsc.org It can be incorporated into DNA and RNA and, upon irradiation, generates reactive oxygen species, making it a valuable tool for photodynamic therapy research and for probing cellular responses to oxidative stress. rsc.orgnih.gov
Peptide Labeling: Puromycin derivatives containing an emissive thieno[3,4-d]pyrimidine core have been synthesized. researchgate.net These molecules can participate in translation, leading to the puromycylation of nascent peptides. The resulting peptides become fluorescently labeled without needing secondary chemical modifications, enabling the visualization of newly translated proteins in living and fixed cells. researchgate.net
Table 1: Thieno[3,4-d]pyrimidine-Based Biological Probes
| Probe Type | Core Structure | Application | Finding | Citation |
|---|---|---|---|---|
| Photosensitizer | Thieno[3,4-d]pyrimidin-4(3H)-thione | Photodynamic therapy (PDT) for cancer cells | Efficiently generates singlet oxygen under both normal and low-oxygen conditions. | rsc.org |
| Emissive RNA Alphabet | Thieno[3,4-d]pyrimidine | Probing nucleic acid structure and dynamics | Forms a complete set of fluorescent nucleoside analogues that mimic natural bases. | researchgate.net, researchgate.net |
| Peptide Label | Puromycin-thieno[3,4-d]pyrimidine conjugate | Visualizing newly synthesized peptides | Fluorescently labels nascent peptides during translation in cells. | researchgate.net |
Contributions to Scaffold-Based Drug Discovery and Development Efforts
The thienopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry because it acts as a bioisostere of adenine, allowing it to interact with the ATP-binding sites of many enzymes, particularly kinases. nih.govnih.gov While the thieno[2,3-d] and thieno[3,2-d] isomers have been more extensively developed into kinase inhibitors for cancer therapy, the thieno[3,4-d]pyrimidine core also holds therapeutic potential. nih.govnih.govnih.gov
The most prominent therapeutic application of the thieno[3,4-d]pyrimidine scaffold is in the area of photodynamic therapy (PDT). A derivative, thieno[3,4-d]pyrimidin-4(3H)-thione , has been identified as a potent, heavy-atom-free photosensitizer. rsc.org Photosensitizers are key components of PDT, a cancer treatment modality where a non-toxic drug is activated by light to produce cytotoxic reactive oxygen species that kill cancer cells. This compound has demonstrated high photodynamic efficacy against melanoma and cervical cancer cells, even under hypoxic (low oxygen) conditions often found in solid tumors. rsc.org The development of such agents represents a significant contribution to oncology research, paving the way for new photosensitizers based on the thieno[3,4-d]pyrimidine core. rsc.orgnih.gov
While direct kinase inhibitors based on the thieno[3,4-d]pyrimidine isomer are less common in the literature, the success of its related isomers underscores the potential of this chemical class in drug discovery.
Table 2: Drug Discovery Efforts Involving Thienopyrimidine Scaffolds
| Compound Class | Isomer | Therapeutic Area | Mechanism of Action | Citation |
|---|---|---|---|---|
| 4-(thieno-pyrimidin-4-yl)morpholine derivatives | Thieno[3,2-d]pyrimidine (B1254671) | Cancer | PI3Kα Inhibition | nih.gov |
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Thieno[3,4-d]pyrimidine | Cancer | Photosensitizer for Photodynamic Therapy | rsc.org |
| Various derivatives | Thieno[2,3-d]pyrimidine (B153573) | Cancer, Inflammation | Kinase Inhibition, Anti-inflammatory | nih.gov, |
| Various derivatives | Thieno[3,2-d]pyrimidine | Arthritis | iNOS Inhibition | nih.gov |
Exploration as Components in Novel RNA Analogues and Isomorphic RNA Alphabets
A groundbreaking application of the thieno[3,4-d]pyrimidine core is its use as the foundational structure for a completely artificial, fluorescent alphabet of RNA and DNA. researchgate.net Natural nucleosides are essentially non-fluorescent, which limits their use as intrinsic probes in biophysical studies. To overcome this, scientists have engineered a set of purine and pyrimidine analogues (thA, thG, thU, and thC) all derived from the thieno[3,4-d]pyrimidine nucleus. researchgate.net
These synthetic nucleosides are designed to be "isomorphic," meaning they retain the size and shape of their natural counterparts (A, G, U, C). researchgate.net This structural mimicry is crucial as it allows them to be incorporated into DNA and RNA strands by various enzymes without significantly distorting the nucleic acid's structure or interfering with biological recognition. researchgate.netresearchgate.net
The key features and applications of this isomorphic RNA alphabet include:
Fluorescent Reporting: The thieno[3,4-d]pyrimidine core imparts strong fluorescence in the visible spectrum, allowing researchers to monitor nucleic acid behavior in real-time. researchgate.net
Probing Molecular Interactions: These analogues serve as powerful probes for studying the structure and dynamics of DNA and RNA, as well as their interactions with proteins, enzymes, and small-molecule drugs. researchgate.net
Enzymatic Compatibility: The purine analogues, in particular, are recognized as substrates by a diverse range of enzymes, enhancing their utility in biological systems. researchgate.net
The development of this emissive alphabet based on thieno[3,4-d]pyrimidine represents a major advance, providing powerful tools for molecular and cell biology. researchgate.net
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-Chlorothieno[3,4-D]pyrimidine derivatives?
This compound derivatives are synthesized via transition metal-catalyzed cross-coupling reactions. For example:
- Ullmann coupling with aryl halides and copper catalysts (e.g., CuI, N,N-dimethylglycine, Cs₂CO₃ in DMA at 120°C) .
- Palladium-catalyzed carbonylative transformations using formic acid as a CO source to introduce carboxylic acid moieties .
- Suzuki-Miyaura cross-coupling with potassium vinyltrifluoroborate for introducing aryl/heteroaryl groups .
Yields vary significantly (3–40%) depending on substituents and reaction conditions. Purification typically involves flash chromatography and preparative RP-HPLC .
Advanced: How can researchers optimize synthetic yields of this compound analogs using transition metal catalysts?
Optimization strategies include:
- Catalyst selection : Copper(I) iodide with N,N-dimethylglycine improves aryl coupling efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMA) enhance reaction rates at high temperatures (120°C) .
- Base choice : Carbonate bases (e.g., Cs₂CO₃) stabilize intermediates in Ullmann couplings .
- Protecting groups : Use of acetyl or benzoyl groups on nucleosides prevents undesired side reactions during glycosylation .
For example, coupling 4-chlorophenylboronic acid under Suzuki-Miyaura conditions achieved 40–42% yields after RP-HPLC purification .
Basic: What spectroscopic techniques confirm the structure of this compound derivatives?
- ¹H/¹³C NMR : Chemical shifts and coupling constants verify regiochemistry. For instance, C-3 and C-7a shifts in pyrazolo[3,4-d]pyrimidines confirm correct glycosylation .
- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., C₅H₂BrClN₄ for bromo-chloro analogs) .
- RP-HPLC : Purity (>97%) is confirmed using C18 columns with UV detection .
Advanced: How should researchers resolve contradictions in biological activity data across substituted derivatives?
Contradictions arise from substituent effects on bioactivity and cytotoxicity. Strategies include:
- SAR analysis : Systematic substitution at key positions (e.g., 7-position in pyrazolo[3,4-d]pyrimidines). A 4-chlorophenyl group increased anti-T. cruzi activity (IC₅₀ = 0.32 µM) 50-fold compared to unsubstituted analogs .
- Selectivity indices (SI) : Calculate SI as host cell CC₅₀/parasite IC₅₀. Compound 44 (SI >200) showed high selectivity, while methyl/vinyl substituents caused cytotoxicity .
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation. Compound 44 retained 100% stability after 60 minutes in human/mouse models .
Advanced: How do structural modifications influence metabolic stability of this compound analogs?
- Hydrophilicity : 3’-hydroxy removal reduced activity 2–3-fold, suggesting polarity impacts membrane permeability .
- CYP enzyme interactions : Pyrazolo[3,4-d]pyrimidines are metabolized primarily by CYP3A isozymes. Kinetic studies in liver microsomes (Km = 21.8–48.7 µM) guide dose adjustments .
- Linker groups : Insertion of oxygen or amide linkers between substituents and the core structure often reduces activity, highlighting steric and electronic constraints .
Basic: What in vitro models assess anti-parasitic activity of this compound compounds?
- Trypanosoma cruzi : Infected MRC-5SV2 human fibroblasts or primary mouse macrophages (PMM) are treated with compounds. Parasite burden is quantified via β-galactosidase assays using CPRG substrate .
- Leishmania infantum : PMM cultures infected with promastigotes are evaluated via microscopic scoring of cell lysis and granulation .
- Reference drugs : Benznidazole (IC₅₀ = 2.02 µM for T. cruzi) and miltefosine (IC₅₀ = 7.47 µM for L. infantum) serve as benchmarks .
Advanced: What experimental controls are critical for selectivity index (SI) determination?
- Host cell viability : Use uninfected MRC-5SV2 fibroblasts or PMM to calculate CC₅₀ .
- Parasite-specific endpoints : Compare CPRG colorimetric results (parasite burden) to untreated controls to avoid false positives from cytotoxic compounds .
- Inhibitor co-treatments : Include ABC transporter inhibitors (e.g., verapamil) to assess efflux pump interference .
Basic: How should this compound derivatives be stored to ensure stability?
- Storage conditions : 2–8°C in airtight, light-protected containers .
- Handling : Use nitrile gloves, fume hoods, and filter tips to prevent cross-contamination .
- Waste disposal : Classify as hazardous organic waste and incinerate via certified facilities .
Advanced: What role do CYP enzymes play in metabolizing this compound-based compounds?
- CYP3A dominance : Metabolism studies in human liver microsomes show CYP3A4 is the primary enzyme involved, with Km values indicating moderate affinity .
- Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., hydroxylated derivatives) .
- Species differences : Mouse microsomes may overpredict human metabolic rates, necessitating cross-species validation .
Advanced: Can computational modeling predict bioactivity of novel this compound analogs?
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups (e.g., Cl) enhance anti-parasitic activity .
- Docking studies : Simulate binding to target enzymes (e.g., calcium-dependent protein kinases) to prioritize analogs with optimal steric fit .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP inhibition risks to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
